molecular formula C12H15ClN2O B11757877 (S)-3-Amino-1-methyl-5-methylene-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride

(S)-3-Amino-1-methyl-5-methylene-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride

Cat. No.: B11757877
M. Wt: 238.71 g/mol
InChI Key: DJDVQZZJBPAVRA-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-1-methyl-5-methylene-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(S)-3-Amino-1-methyl-5-methylene-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-1-methyl-5-methylene-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Properties

Molecular Formula

C12H15ClN2O

Molecular Weight

238.71 g/mol

IUPAC Name

(3S)-3-amino-1-methyl-5-methylidene-3,4-dihydro-1-benzazepin-2-one;hydrochloride

InChI

InChI=1S/C12H14N2O.ClH/c1-8-7-10(13)12(15)14(2)11-6-4-3-5-9(8)11;/h3-6,10H,1,7,13H2,2H3;1H/t10-;/m0./s1

InChI Key

DJDVQZZJBPAVRA-PPHPATTJSA-N

Isomeric SMILES

CN1C2=CC=CC=C2C(=C)C[C@@H](C1=O)N.Cl

Canonical SMILES

CN1C2=CC=CC=C2C(=C)CC(C1=O)N.Cl

Origin of Product

United States

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